molecular formula C20H22N2 B14228387 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole CAS No. 827016-73-9

2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole

Cat. No.: B14228387
CAS No.: 827016-73-9
M. Wt: 290.4 g/mol
InChI Key: YLWWPOXJDJXQCQ-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is a compound that features a piperidine ring attached to an indole moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The indole structure is also a common motif in many natural products and pharmaceuticals, making this compound of particular interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole typically involves the reaction of 4-phenylpiperidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This method allows for the formation of the carbon-carbon bond between the piperidine and indole rings under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole: Similar structure but with a piperazine ring instead of piperidine.

    2-[(4-Methylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a methyl group on the piperidine ring.

    2-[(4-Fluorophenylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a fluorine atom on the phenyl ring.

Uniqueness

2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

827016-73-9

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)17-10-12-22(13-11-17)15-19-14-18-8-4-5-9-20(18)21-19/h1-9,14,17,21H,10-13,15H2

InChI Key

YLWWPOXJDJXQCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

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